Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- is a complex heterocyclic compound This compound is part of the benzodiazepine family, which is known for its wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- typically involves multi-component reactions (MCRs). One common method is the one-pot pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilyl azide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature . Another method involves the use of ferrocene-supported activated carbon as a heterogeneous catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign catalysts and solvent-free conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- undergoes various types of chemical reactions, including:
Condensation Reactions: Formation of the diazepine ring through the condensation of diamines and ketones.
Cyclization Reactions: Formation of spiro compounds through cyclization processes.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include 1,2-diamines, isocyanides, TMSN3, and ketones. Conditions often involve ambient temperature and the use of heterogeneous catalysts such as ferrocene-supported activated carbon or organic-inorganic hybrid catalysts .
Major Products
The major products formed from these reactions are various derivatives of 1,5-benzodiazepines, which exhibit significant pharmacological activities .
Scientific Research Applications
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its binding to benzodiazepine receptors in the central nervous system, leading to modulation of neurotransmitter activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,5-Benzodiazepines: These compounds share a similar core structure and exhibit a wide range of pharmacological activities.
Tetrazolyldiazepines: These compounds contain a tetrazole ring and are synthesized using similar multi-component reactions.
Uniqueness
The uniqueness of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(2-chloro-4-nitrophenyl)- lies in its spiro linkage and the presence of multiple fused rings, which contribute to its distinct chemical and pharmacological properties.
Properties
CAS No. |
133307-99-0 |
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Molecular Formula |
C24H27ClN4O2 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-chloro-4-nitro-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline |
InChI |
InChI=1S/C24H27ClN4O2/c25-19-16-17(29(30)31)10-11-21(19)26-14-15-28-23-9-2-1-7-22(23)27-20-8-5-6-18(20)24(28)12-3-4-13-24/h1-2,7,9-11,16,18,26H,3-6,8,12-15H2 |
InChI Key |
AZHGMAOBEQZZKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3CCCC3=NC4=CC=CC=C4N2CCNC5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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